Methyl 3-(3-bromo-4-methoxyphenyl)propanoate

Lipophilicity Drug Design ADME

Methyl 3-(3-bromo-4-methoxyphenyl)propanoate (CAS 288310-70-3, MFCD18398832) is a brominated arylpropanoate ester characterized by a bromine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring. This compound serves as a versatile building block in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, enabling the construction of complex molecular architectures.

Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
CAS No. 288310-70-3
Cat. No. B3257396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-bromo-4-methoxyphenyl)propanoate
CAS288310-70-3
Molecular FormulaC11H13BrO3
Molecular Weight273.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC(=O)OC)Br
InChIInChI=1S/C11H13BrO3/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7H,4,6H2,1-2H3
InChIKeyCJFIDTZFPOVCCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(3-bromo-4-methoxyphenyl)propanoate (CAS 288310-70-3) – A Differentiated Synthetic Intermediate for Coupling-Driven Medicinal Chemistry


Methyl 3-(3-bromo-4-methoxyphenyl)propanoate (CAS 288310-70-3, MFCD18398832) is a brominated arylpropanoate ester characterized by a bromine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring . This compound serves as a versatile building block in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, enabling the construction of complex molecular architectures [1]. Its physicochemical properties, including a calculated LogP of 2.56 and a polar surface area (PSA) of 35.53 Ų, position it favorably for applications requiring balanced lipophilicity .

Why Methyl 3-(3-bromo-4-methoxyphenyl)propanoate Cannot Be Replaced by Its De‑Brominated or De‑Methoxy Analogs


The presence of the bromine atom at the 3-position of the phenyl ring is not a passive structural feature but a critical functional handle that fundamentally alters the compound's reactivity profile compared to its non‑brominated counterpart, methyl 3-(4-methoxyphenyl)propanoate (CAS 15823-04-8) [1]. The bromine enables participation in transition metal‑catalyzed cross‑coupling reactions that are entirely inaccessible to the de‑brominated analog, thereby expanding the accessible chemical space for downstream derivatization [2]. Furthermore, substitution of the methyl ester with an ethyl ester (e.g., CAS 53375-71-6) increases lipophilicity (ΔLogP ≈ +0.4), which can alter solubility and metabolic stability profiles in medicinal chemistry campaigns . These distinctions render simple class‑based substitution ineffective; the specific substitution pattern and ester moiety are determinative for both synthetic utility and physicochemical behavior.

Quantitative Differentiation Evidence for Methyl 3-(3-bromo-4-methoxyphenyl)propanoate


Lipophilicity Advantage: LogP Comparison with Non‑Brominated Analog

The target compound exhibits a calculated LogP of 2.56, which is significantly higher than the LogP of 2.20 for its non‑brominated analog, methyl 3-(4-methoxyphenyl)propanoate (CAS 15823-04-8) [1]. This ~0.36 Log unit increase translates to an approximately 2.3‑fold increase in octanol‑water partition coefficient, indicative of enhanced membrane permeability potential.

Lipophilicity Drug Design ADME

Synthetic Versatility: Cross‑Coupling Enablement vs. Non‑Halogenated Analogs

The presence of the aryl bromide moiety permits the compound to participate in palladium‑catalyzed Suzuki‑Miyaura cross‑coupling reactions, a transformation not possible with the non‑halogenated analog [1]. While no direct comparative yield data are available for this specific compound, the broader class of aryl bromides are well‑established as competent coupling partners, with typical yields ranging from 70‑95% under optimized conditions [2]. In contrast, the non‑brominated analog (CAS 15823-04-8) lacks this reactive handle and thus cannot be directly diversified via this critical synthetic route.

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Ester Moiety Impact: Methyl vs. Ethyl Ester Lipophilicity and Metabolic Stability

Comparison of the target methyl ester with its ethyl ester analog (CAS 53375-71-6) reveals a quantifiable difference in lipophilicity. The ethyl ester has a calculated LogP of 2.95, approximately 0.39 units higher than the methyl ester's LogP of 2.56 . This increased lipophilicity may be advantageous for certain CNS or topical applications but can also alter metabolic stability profiles, as methyl esters are generally more susceptible to esterase-mediated hydrolysis.

Lipophilicity Metabolic Stability Prodrug Design

Commercial Purity and Sourcing Reliability: Comparison with Ethyl Ester Analog

The target compound is commercially available with a guaranteed purity of ≥98% from multiple suppliers (e.g., Leyan, ChemScene) , whereas the ethyl ester analog (CAS 53375-71-6) is typically offered at 95% purity . This higher purity specification reduces the need for additional purification steps prior to use in sensitive coupling reactions, improving overall synthetic efficiency.

Purity Procurement Supply Chain

Application in Macrocyclic Natural Product Synthesis: A Differentiated Synthetic Utility

The compound has been specifically employed as an intermediate in the synthesis of macrocyclic diaryl ether heptanoid (MDEH) natural products, which are known for their anti‑tumor properties via NF‑κB inhibition [1]. In this context, the bromine atom serves as a key functional handle for cross‑coupling steps. The non‑brominated analog (methyl 3-(4-methoxyphenyl)propanoate) cannot undergo the same Ullmann‑type coupling or Suzuki‑Miyaura reactions required to construct the macrocyclic ether framework, underscoring the unique synthetic utility of the brominated derivative.

Natural Product Synthesis Macrocyclic Diaryl Ether Heptanoids NF-κB Inhibition

Procurement-Guided Application Scenarios for Methyl 3-(3-bromo-4-methoxyphenyl)propanoate


Medicinal Chemistry Library Synthesis via Suzuki-Miyaura Cross-Coupling

The compound's aryl bromide functionality enables the rapid diversification of lead scaffolds through Suzuki-Miyaura coupling with commercially available boronic acids [1]. This scenario is ideal for hit‑to‑lead optimization programs where modular C–C bond formation is required to explore structure‑activity relationships. Procurement of the ≥98% pure methyl ester ensures minimal side reactions and maximizes coupling efficiency.

Synthesis of Macrocyclic Natural Product Analogs for NF-κB Pathway Modulation

Researchers focused on macrocyclic diaryl ether heptanoids (MDEHs) or related NF-κB inhibitors can utilize this compound as a key building block in a published synthetic route [2]. The bromine atom at the 3-position is essential for the Ullmann cyclization step, distinguishing this intermediate from simpler aryl propanoates.

Development of CNS-Penetrant Drug Candidates

The balanced lipophilicity (LogP 2.56) and polar surface area (PSA 35.53 Ų) position this compound as a promising starting material for CNS drug discovery, as these properties often correlate with favorable blood‑brain barrier permeability . The methyl ester can serve as a prodrug moiety or be hydrolyzed to the corresponding carboxylic acid for further conjugation.

Agrochemical Intermediate Synthesis

The compound's reactivity profile is also relevant in agrochemical research, where aryl bromides are commonly used to construct herbicides, fungicides, and insecticides via cross‑coupling methodologies. The high purity and commercial availability in multi‑gram quantities (up to 100g from select vendors) support scalable process development.

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